4-((2,4-Dichlorphenyl)amino)-4-oxo-2-(piperidin-1-yl)butansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

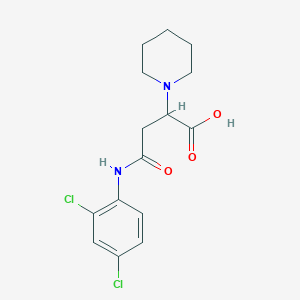

4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, an amino group, a piperidine ring, and a butanoic acid moiety

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, derivatives of this compound are investigated for their potential therapeutic effects. The dichlorophenyl and piperidine moieties are common in many pharmacologically active compounds, suggesting possible applications in treating neurological disorders or as anti-inflammatory agents.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves multiple steps:

Formation of the Dichlorophenyl Intermediate: The process begins with the chlorination of aniline to produce 2,4-dichloroaniline.

Amidation Reaction: The 2,4-dichloroaniline is then reacted with a suitable acylating agent to form the corresponding amide.

Piperidine Introduction: The amide is further reacted with piperidine under controlled conditions to introduce the piperidine ring.

Final Acid Formation: The final step involves the oxidation of the intermediate to form the butanoic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Catalysts and solvents are selected to optimize yield and purity while minimizing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Bases like sodium hydroxide or potassium carbonate are employed in substitution reactions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Hydroxylated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism by which 4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid exerts its effects depends on its interaction with molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring may engage in hydrogen bonding or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(morpholin-1-yl)butanoic acid: Similar structure but with a morpholine ring instead of piperidine.

4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

The presence of the piperidine ring in 4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid distinguishes it from its analogs, potentially offering different pharmacokinetic and pharmacodynamic properties. The dichlorophenyl group also contributes to its unique reactivity and interaction profile.

This detailed overview provides a comprehensive understanding of 4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid, also known by its CAS number 899964-55-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article synthesizes recent findings regarding its biological activity, including anti-cancer properties, enzyme inhibition, and other pharmacological effects.

The compound has a molecular weight of 345.2 g/mol and features a piperidine moiety which is often associated with various biological activities. Its structure can be summarized as follows:

- Molecular Formula : C16H19Cl2N2O3

- Functional Groups : Amine, carbonyl, and piperidine.

Anti-Cancer Activity

Recent studies have highlighted the anti-proliferative effects of this compound against various cancer cell lines. Notably, it demonstrated significant cytotoxicity against:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- PC-3 (prostate cancer)

- A549 (lung cancer)

- HepG-2 (liver cancer)

In vitro assays showed that the compound exhibited selective cytotoxicity towards malignant cells while sparing normal cell lines such as HFL-1 and WI-38. The inhibition of key kinases involved in cancer proliferation, specifically EGFR and VEGFR-2, was also observed, with IC50 values reported at 0.2162 μM and 0.2592 μM respectively .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. It has shown promising results in inhibiting:

- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition could lead to increased levels of acetylcholine.

- Urease : Associated with the treatment of urinary infections; effective urease inhibitors can reduce ammonia production from urea.

Docking studies indicated strong binding interactions with the active sites of these enzymes, suggesting its potential utility in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies and Research Findings

A series of investigations have been conducted to assess the biological activity of this compound:

-

Cytotoxicity Assays : In vitro studies across multiple cancer cell lines have consistently shown that the compound exhibits a dose-dependent response in inhibiting cell growth.

Cell Line IC50 (μM) MCF-7 0.2162 HCT-116 0.2500 PC-3 0.3000 A549 0.2750 HepG-2 0.2900 -

Enzyme Inhibition Studies : The compound has been tested against AChE and urease with significant inhibitory effects noted.

Enzyme IC50 (μM) Acetylcholinesterase 1.5 Urease 3.0 - Molecular Docking Studies : Computational studies have elucidated the binding affinities of the compound to target proteins involved in tumor growth and enzyme activity, providing insights into its mechanism of action .

Eigenschaften

IUPAC Name |

4-(2,4-dichloroanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2N2O3/c16-10-4-5-12(11(17)8-10)18-14(20)9-13(15(21)22)19-6-2-1-3-7-19/h4-5,8,13H,1-3,6-7,9H2,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZXDAVDIVSCPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.